molecular formula C15H13ClN2O3 B8284446 5-Chloro-2-(3-phenoxyazetidin-1-yl)nicotinic acid

5-Chloro-2-(3-phenoxyazetidin-1-yl)nicotinic acid

Cat. No.: B8284446
M. Wt: 304.73 g/mol
InChI Key: YFSVNCZGESEMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(3-phenoxyazetidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

5-chloro-2-(3-phenoxyazetidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H13ClN2O3/c16-10-6-13(15(19)20)14(17-7-10)18-8-12(9-18)21-11-4-2-1-3-5-11/h1-7,12H,8-9H2,(H,19,20)

InChI Key

YFSVNCZGESEMHT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Cl)C(=O)O)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-chloro-2-(3-phenoxyazetidin-1-yl)nicotinate (D75) (305 mg, 0.96 mmol) was dissolved in methanol/tetrahydrofuran (10 ml/10 ml), 5N NaOH (10 ml) was added at 0° C. The resulting reaction mixture was heated to 35° C. for 18 hours then cooled to room temperature and concentrated. Water added (10 ml) and the mixture was acidified with 2.5N HCl (pH1-2). The white solid was collected, washed with water and dried to provide compound (D101) (280 mg) as a white solid.
Quantity
305 mg
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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